Cas no 1306030-16-9 ((S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide)

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide is a chiral organic compound featuring a benzyl-substituted piperidine scaffold linked to an L-alanine-derived amide. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the stereogenic center at the α-carbon and the benzyl-piperidine moiety may enhance binding selectivity in receptor-targeted applications. Its amide linkage and primary amine group offer versatile sites for further functionalization, making it valuable for structure-activity relationship studies. The compound’s well-defined stereochemistry and modular architecture support its use in the development of pharmacophores, particularly for central nervous system (CNS) targets or enzyme inhibitors.
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide structure
1306030-16-9 structure
Product Name:(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide
CAS No:1306030-16-9
MF:C15H23N3O
MW:261.36262345314
CID:2155464
Update Time:2025-10-05

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-(1-benzyl-piperidin-4-yl)-propionamide
    • (S)-2-Amino-N-(1-benzylpiperidin-4-yl)propanamide
    • AM91724
    • (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide
    • Inchi: 1S/C15H23N3O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-/m0/s1
    • InChI Key: HAYXTSLJZRCOQD-LBPRGKRZSA-N
    • SMILES: O=C([C@H](C)N)NC1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Topological Polar Surface Area: 58.4

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
082054-500mg
S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide
1306030-16-9
500mg
£694.00 2022-03-01

Additional information on (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide

Comprehensive Overview of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide (CAS No. 1306030-16-9)

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide (CAS No. 1306030-16-9) is a chiral organic compound that has garnered significant attention in the pharmaceutical and biochemical research fields. This compound, characterized by its unique piperidine and benzyl moieties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for its synthetic pathways, applications in drug discovery, and mechanisms of action, making it a topic of high relevance in modern chemistry.

The molecular structure of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide features a stereocenter at the alpha carbon of the amino acid derivative, which is critical for its biological activity. This chirality often influences its interactions with enzymes and receptors, a key consideration in the development of enantioselective drugs. The presence of the benzyl group enhances its lipophilicity, making it a candidate for crossing biological barriers, a property highly sought after in CNS-targeting therapeutics.

In recent years, the demand for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide has surged due to its potential applications in neurological disorders and pain management. Its structural similarity to known neurotransmitter modulators has led to investigations into its efficacy in conditions like Alzheimer's disease and neuropathic pain. These areas align with trending searches in biomedical research and drug development, reflecting the compound's growing importance.

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide typically involves multi-step organic reactions, including amide coupling and chiral resolution techniques. Researchers often explore green chemistry approaches to optimize its production, addressing the increasing focus on sustainable synthesis in the chemical industry. Questions about its scalability and cost-effective production are common among professionals, highlighting the need for innovative methodologies.

Beyond pharmaceuticals, (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide has shown promise in agricultural chemistry as a precursor for plant growth regulators. Its ability to influence biological pathways makes it a candidate for developing eco-friendly agrochemicals, a sector experiencing rapid growth due to global food security concerns. This dual applicability in human health and agriculture further elevates its market value.

Analytical characterization of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, critical for regulatory compliance in pharmaceutical applications. The compound's stability under various conditions is another frequently researched aspect, particularly for formulation scientists.

The global market for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide is projected to expand, driven by increasing R&D investments in precision medicine and targeted therapies. Its role as a building block for more complex molecules positions it strategically in the fine chemicals supply chain. Suppliers and manufacturers often highlight its batch-to-batch consistency and regulatory documentation as key selling points.

In conclusion, (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide (CAS No. 1306030-16-9) represents a versatile compound with broad applications across multiple scientific disciplines. Its chiral nature, synthetic accessibility, and biological relevance make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in medicinal chemistry and material science innovations.

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